Binding Affinity Retention: Biotinyl-Asp-OH vs. Native Biotin
Biotinyl-Asp-OH retains the ultra-high affinity for streptavidin/avidin that is characteristic of native biotin. The reported binding constant for the biotin moiety in this conjugate is 10¹⁵ M⁻¹, which is comparable to the well-established binding constant of unmodified biotin to streptavidin . This demonstrates that the conjugation to aspartic acid does not sterically hinder or diminish the critical biotin-streptavidin interaction required for effective molecular capture and detection .
| Evidence Dimension | Binding Constant (Kₐ) to Streptavidin |
|---|---|
| Target Compound Data | 10¹⁵ M⁻¹ (reported for biotinyl-Asp-OH) |
| Comparator Or Baseline | Native D-Biotin: 10¹⁵ M⁻¹ |
| Quantified Difference | No significant difference; ultra-high affinity is fully retained. |
| Conditions | Affinity measurement based on biotin-streptavidin interaction characteristics |
Why This Matters
Retaining native biotin-level affinity ensures that the labeled biomolecule can be captured or detected with maximal efficiency and sensitivity in downstream assays, making it a reliable alternative to using unmodified biotin for conjugation.
